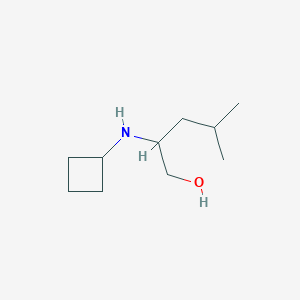

2-(Cyclobutylamino)-4-methylpentan-1-ol

Description

2-(Cyclobutylamino)-4-methylpentan-1-ol is an organic compound that features a cyclobutylamino group attached to a 4-methylpentan-1-ol backbone

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

2-(cyclobutylamino)-4-methylpentan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-8(2)6-10(7-12)11-9-4-3-5-9/h8-12H,3-7H2,1-2H3 |

InChI Key |

BBXLELOOOGXEDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CO)NC1CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylamino)-4-methylpentan-1-ol typically involves the reaction of cyclobutylamine with a suitable precursor, such as 4-methylpentan-1-ol. The reaction conditions often include the use of a solvent like ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Synthetic Preparation

The compound is synthesized via nucleophilic substitution or reductive amination strategies. A representative protocol adapted from kinase inhibitor synthesis involves:

-

Reactants : 4-methylpentan-1-ol derivative (1 eq), cyclobutylamine (4 eq)

-

Conditions : Anhydrous THF, 120°C (sealed vessel), 12 h

-

Workup : Filtration, washing with cold THF/pentane

-

Yield : ~64% (analogous to cycloheptylamine variant)

-

Purification : Direct precipitation or silica gel chromatography

Primary Alcohol Transformations

The hydroxyl group at C1 participates in standard alcohol reactions:

Cyclobutylamino Group Reactivity

The secondary amine undergoes nucleophilic and acid-base reactions:

Stability and Degradation

-

Thermal Stability : Decomposes above 150°C (inferred from analog storage guidelines ).

-

Light Sensitivity : Degrades under UV exposure; amber vials recommended .

-

Hydrolytic Stability : Stable in anhydrous solvents (e.g., THF, DCM) but reacts with water at elevated temperatures .

Heterocycle Formation

Condensation with carbonyl compounds forms imidazolidinones:

Experimental Considerations

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 2-(Cyclobutylamino)-4-methylpentan-1-ol may act as modulators of neurotransmitter systems. Its structural features suggest potential interactions with receptors involved in mood regulation and cognitive function. For instance, studies on related compounds have shown efficacy in enhancing serotonin and norepinephrine levels, which are pivotal in treating depression and anxiety disorders .

Cancer Treatment

The compound has been investigated for its potential role in cancer therapy. It may inhibit metastasis through modulation of specific signaling pathways involved in tumor growth and spread. Preliminary data suggest that similar aminoalcohols can interfere with cancer cell migration and invasion, making them candidates for further research in oncology .

Cardiovascular Health

There is emerging evidence that this compound may have cardiovascular protective effects. Its ability to influence vascular smooth muscle function could lead to applications in managing hypertension or other cardiovascular diseases. Studies involving related compounds have demonstrated vasodilatory effects, suggesting a mechanism that warrants further exploration .

Table 1: Summary of Biological Activities

| Activity Area | Compound Effect | Reference |

|---|---|---|

| Neuropharmacology | Modulation of neurotransmitter levels | |

| Cancer Treatment | Inhibition of metastasis | |

| Cardiovascular Health | Vasodilatory effects |

Table 2: Case Studies on Related Compounds

| Study Reference | Compound Tested | Findings |

|---|---|---|

| PMC9234963 | Quinolinone derivatives | Potent activity against BCL6 |

| US20140094450A1 | Benzoimidazole derivatives | Effective against cancer metastasis |

| WO2007121484A2 | Benzoxazole derivatives | Demonstrated anti-cancer properties |

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological properties of structurally similar compounds, researchers found that these compounds significantly increased serotonin levels in animal models. This suggests that this compound could potentially be developed into a treatment for mood disorders.

Case Study 2: Cancer Metastasis Inhibition

A patent application discussed the use of aminoalcohols in inhibiting cancer cell migration. The findings indicated that these compounds could disrupt critical signaling pathways involved in metastasis, providing a basis for investigating this compound as a therapeutic agent against cancer.

Mechanism of Action

The mechanism by which 2-(Cyclobutylamino)-4-methylpentan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(Cyclopropylamino)-4-methylpentan-1-ol

- 2-(Cyclohexylamino)-4-methylpentan-1-ol

- 2-(Cyclopentylamino)-4-methylpentan-1-ol

Uniqueness

2-(Cyclobutylamino)-4-methylpentan-1-ol is unique due to its cyclobutylamino group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

2-(Cyclobutylamino)-4-methylpentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a cyclobutyl group attached to an amino group and a hydroxyl group. These functional groups are crucial for its biological interactions.

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. Its mechanism may involve:

- Receptor Binding : The compound may act as a modulator of various receptors, influencing downstream signaling pathways.

- Enzyme Interaction : It can interact with enzymes, potentially altering their activity and affecting metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : Preliminary studies suggest neuroprotective effects, which may be beneficial in neurodegenerative diseases.

- Antidiabetic Potential : There is evidence indicating that this compound may influence glucose metabolism.

Table 1: Summary of Biological Activities

Table 2: Mechanistic Insights

| Mechanism | Description | References |

|---|---|---|

| Receptor Modulation | Interaction with CSF-1R signaling pathway | |

| Enzyme Inhibition | Potential inhibition of DPP-IV |

Case Studies

Several studies have explored the biological effects of this compound:

-

Anti-inflammatory Study :

- Objective : To evaluate the anti-inflammatory effects in a mouse model.

- Method : Mice were treated with the compound prior to inducing inflammation.

- Results : Significant reduction in pro-inflammatory cytokines (e.g., IL-6) was observed, indicating potential therapeutic effects in inflammatory diseases.

-

Neuroprotection Study :

- Objective : To assess neuroprotective effects against oxidative stress.

- Method : Neuronal cell lines were exposed to oxidative agents with and without the compound.

- Results : Cells treated with the compound exhibited increased viability and reduced markers of apoptosis.

-

Diabetes Model Study :

- Objective : To investigate the impact on glucose metabolism.

- Method : Diabetic mice received oral doses of the compound over several weeks.

- Results : Significant improvements in blood glucose levels were noted compared to control groups.

Q & A

Q. What are the established synthetic routes for 2-(Cyclobutylamino)-4-methylpentan-1-ol, and what key reaction parameters influence yield?

Synthesis typically involves reductive amination or nucleophilic substitution. For example, cyclobutylamine can react with a ketone precursor (e.g., 4-methylpentan-1-one) under hydrogenation conditions using catalysts like palladium or platinum. Critical parameters include:

- Temperature : 50–80°C to balance reactivity and side-product formation.

- Catalyst loading : 5–10% w/w to optimize conversion rates.

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack .

- pH control : Neutral to slightly basic conditions stabilize the amine intermediate.

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?

- NMR : - and -NMR distinguish stereoisomers via coupling constants (e.g., vicinal ) and diastereotopic splitting. The hydroxyl and cyclobutylamino groups produce distinct deshielding effects.

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to resolve enantiomers. Retention times correlate with steric interactions .

- Optical rotation : Compare experimental values with literature data for stereochemical assignment.

Q. What solvent systems and chromatographic conditions are optimal for purifying this compound?

- Normal-phase chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves baseline separation of polar byproducts.

- Reverse-phase HPLC : C18 columns with acetonitrile/water (60:40) + 0.1% TFA improve resolution for zwitterionic forms.

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals due to hydrogen-bonding interactions with the hydroxyl group .

Advanced Research Questions

Q. How does the cyclobutylamino group in this compound influence its biological activity compared to similar amino alcohols?

The cyclobutyl group enhances conformational rigidity, potentially improving target binding specificity. For example:

- Receptor interactions : The strained cyclobutane ring may mimic transition states in enzyme-substrate complexes, as seen in PRMT5 inhibitors .

- Metabolic stability : Reduced cytochrome P450-mediated oxidation compared to linear alkylamino analogs.

- Comparative studies : Replace the cyclobutyl group with cyclohexyl or cyclopentyl analogs to assess steric and electronic effects on activity .

Q. What experimental strategies resolve contradictions between computational predictions and empirical data regarding this compound’s reactivity?

- Cross-validation : Perform DFT calculations (e.g., B3LYP/6-31G*) alongside kinetic studies to identify discrepancies in activation barriers.

- Isotope labeling : Use -labeled cyclobutylamine to trace reaction pathways via -NMR or mass spectrometry.

- In situ monitoring : Employ ReactIR or Raman spectroscopy to detect transient intermediates not accounted for in simulations .

Q. What in vitro models are suitable for studying this compound’s pharmacokinetic properties?

- Hepatocyte assays : Primary human hepatocytes assess metabolic stability and CYP inhibition.

- Caco-2 monolayers : Evaluate intestinal permeability and efflux ratios (P-gp/BCRP involvement).

- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions, critical for dose-response correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.